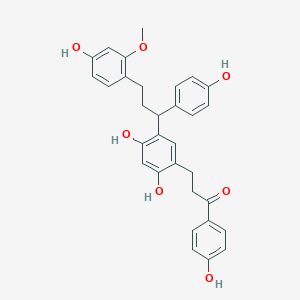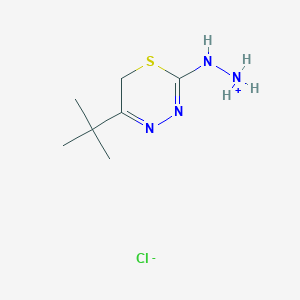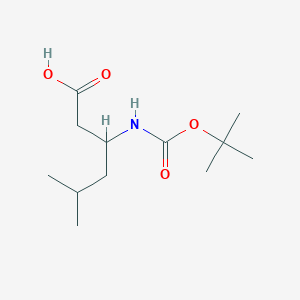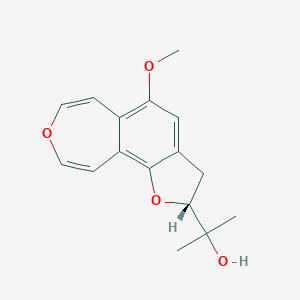
葫芦巴素 IIb
描述
Cucurbitacin IIb is a triterpene compound that is found in plants of the Cucurbitaceae family. It has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the development of new drugs.
科学研究应用
Anti-Cancer Activity
Cucurbitacins, including CuIIb, are known to interact with a variety of recognized cellular targets to impede the growth of cancer cells . They inhibit tumor cell growth via induction of apoptosis, cell-cycle arrest, anti-metastasis, and anti-angiogenesis . These compounds are being investigated for their potential to reverse cancer cells’ treatment resistance .
Anti-Inflammatory Activity
CuIIb has been found to exhibit anti-inflammatory activity . A study explored the anti-inflammatory activity of CuIIb in mitogen-activated lymphocytes isolated from mouse mesenteric lymph nodes . The results showed that CuIIb inhibited the proliferation of these activated lymphocytes in a time- and dose-dependent manner .
Analgesic Properties
Cucurbitacins, including CuIIb, are important for their analgesic properties . They can potentially be used in the development of pain management drugs .
Antimicrobial Properties
Cucurbitacins have been found to exhibit antimicrobial properties . This suggests that CuIIb could potentially be used in the development of new antimicrobial agents .
Antiviral Properties
Cucurbitacins, including CuIIb, have been found to exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs .
Hepatoprotective Properties
Cucurbitacins have been found to exhibit hepatoprotective properties . This suggests that CuIIb could potentially be used in the treatment of liver diseases .
Antihyperglycemic Properties
Cucurbitacins, including CuIIb, have been found to exhibit antihyperglycemic properties . This suggests potential applications in the treatment of diabetes .
Cardioprotective Properties
Cucurbitacins, including CuIIb, have been found to exhibit cardioprotective properties . This suggests potential applications in the treatment of heart diseases .
作用机制
Target of Action
Cucurbitacin IIb (CuIIb) primarily targets T lymphocytes , which are key players in the adaptive immune response . It also acts as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling and growth .
Mode of Action
CuIIb interacts with its targets by downregulating the phosphorylation of STAT3 , a signal transducer and activator of transcription . This interaction leads to an increase in cell apoptosis . Furthermore, CuIIb induces G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway .
Biochemical Pathways
CuIIb affects several biochemical pathways. The primary pathway is the JAK/STAT3 signaling pathway , which is essential for the activation, proliferation, and maintenance of cancerous cells . CuIIb also impacts the PI3K/Akt pathway , which plays a significant role in regulating cell apoptosis .
Pharmacokinetics
The pharmacokinetic properties of CuIIb, including its absorption, distribution, metabolism, and elimination (ADME), are still under investigation . It’s known that the clearance rate of cuiib can be modified in diseased mice, possibly due to the cyp450 enzyme system, which prolongs storage time and decreases clearance time .
Result of Action
The action of CuIIb results in significant molecular and cellular effects. It inhibits the growth of cancer cells, such as T24 and UM-UC-3 bladder cancer cells, by suppressing cell viability and clonogenicity . It also induces robust cell apoptosis, confirmed by immunoblotting and mitochondrial membrane potential (ΔΨm) analysis .
Action Environment
It’s known that the compound’s action can be influenced by the health status of the organism, as seen in the slower clearance rate of cuiib in diseased mice compared to healthy ones .
属性
IUPAC Name |
(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBWBGOEAVGFTN-LPQIEKFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314928 | |
| Record name | Dihydrocucurbitacin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50298-90-3 | |
| Record name | Dihydrocucurbitacin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50298-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocucurbitacin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















